molecular formula C9H9NO4 B3144054 2-Methyl-5-nitrophenyl acetate CAS No. 54362-24-2

2-Methyl-5-nitrophenyl acetate

Cat. No.: B3144054
CAS No.: 54362-24-2
M. Wt: 195.17 g/mol
InChI Key: ZNDOXROITOAJQJ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrophenyl acetate is an aromatic ester featuring a nitro group at the 5-position and a methyl substituent at the 2-position of the phenyl ring. Such nitro-substituted aryl acetates are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and electronic properties .

Properties

IUPAC Name

(2-methyl-5-nitrophenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-4-8(10(12)13)5-9(6)14-7(2)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDOXROITOAJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-nitrophenyl acetate can be synthesized through the esterification of 2-methyl-5-nitrophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitrophenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-methyl-5-nitrophenol and acetic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas with palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

    Hydrolysis: 2-Methyl-5-nitrophenol and acetic acid.

    Reduction: 2-Methyl-5-aminophenyl acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-nitrophenyl acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies involving enzyme kinetics and inhibition, as well as in the development of biosensors.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitrophenyl acetate depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-methyl-5-nitrophenyl acetate with structurally related compounds:

Compound Name Functional Groups Key Structural Features Primary Applications/Properties
This compound Ester (acetate) 2-methyl, 5-nitro phenyl, ester group Presumed intermediate in synthesis
Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate Ester (ethyl), hydroxyl 2-hydroxy, 5-nitro phenyl, ethyl ester Pharmaceutical intermediate; hydrogen-bonded crystalline structure
1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives Oxopyrrolidine, nitroaryl 2-methyl-5-nitrophenyl linked to pyrrolidone Antibacterial agents (MIC: 8–64 μg/mL)
N-(2-Methyl-5-nitrophenyl)quinoline-6-carboxamide Amide, nitroaryl Quinoline-carboxamide scaffold Probe compound for biological studies

Key Observations :

  • Electronic Effects : The nitro group in all compounds enhances electrophilicity, influencing reactivity in substitution or coupling reactions .
  • Solubility : The hydroxyl group in ethyl 2-(2-hydroxy-5-nitrophenyl)acetate improves aqueous solubility via hydrogen bonding, whereas this compound’s lipophilicity may favor organic-phase reactions .
  • Biological Activity: 1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives exhibit antibacterial activity (MIC: 8–64 μg/mL against S. aureus and E. coli), suggesting the nitroaryl moiety contributes to bioactivity . No such data exists for the acetate, highlighting a research gap.

Antibacterial Activity Comparison :

Compound Class MIC Range (μg/mL) Target Pathogens Mechanism Insights
1-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidines 8–64 S. aureus, E. coli Disruption of bacterial membranes
This compound Not reported N/A N/A

Thermal Stability: Amides (e.g., N-(2-methyl-5-nitrophenyl)quinoline-6-carboxamide) exhibit higher melting points (>196°C) compared to esters, likely due to stronger intermolecular forces .

Biological Activity

2-Methyl-5-nitrophenyl acetate is an organic compound that belongs to the class of nitrophenyl esters. Its unique structural features, including a nitro group and a methyl group on the phenyl ring, contribute significantly to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

The molecular formula of this compound is C9H9N1O4C_9H_{9}N_{1}O_{4}. The presence of the nitro group (–NO₂) and the acetate functional group (–COOCH₃) plays a crucial role in its reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H9N1O4C_9H_9N_1O_4
Molecular Weight195.17 g/mol
Functional GroupsNitro, Acetate
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Enzymatic Interactions

The compound can undergo hydrolysis to release biologically active metabolites, which may interact with enzymes or receptors in biological systems. For instance, studies have shown that it can affect enzyme activities related to detoxification processes in cells.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can participate in nucleophilic addition reactions, leading to alterations in cellular components and pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory tested the antimicrobial efficacy of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .

Study 2: Enzyme Inhibition

In another investigation, the effect of this compound on liver enzymes was assessed. The findings suggested that the compound inhibited cytochrome P450 enzymes involved in drug metabolism, potentially leading to drug-drug interactions when co-administered with other pharmaceuticals .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundBiological ActivityKey Differences
Ethyl 2-(2-methyl-5-nitrophenyl)acetateAntimicrobial, Enzyme InhibitionDifferent ester structure
Methyl 2-(4-nitrophenyl)acetateModerate antibacterialDifferent positioning of nitro group

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-5-nitrophenyl acetate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via acetylation of 2-methyl-5-nitrophenol using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of phenol to acetylating agent) and temperature regulation (50–60°C). Post-synthesis purification via recrystallization from ethanol or ethyl acetate is critical to remove unreacted starting materials .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodology :

  • X-ray crystallography : Use single-crystal X-ray diffraction (e.g., SHELX programs ) to confirm the planar nitro group and acetyl orientation. Weak C–H···O hydrogen bonds may stabilize the crystal lattice .
  • Spectroscopy : Compare experimental NMR (e.g., δ 2.02 ppm for acetyl methyl protons ) and FT-IR (e.g., 1640 cm⁻¹ for ester C=O stretch) with computational predictions (DFT or molecular mechanics).

Q. What are the key stability considerations for storing this compound?

  • Methodology : Store in amber glassware at 0–6°C to prevent photodegradation of the nitro group. Stability tests under varying humidity (5–60% RH) and thermal stress (25–40°C) via HPLC monitoring are recommended to assess decomposition pathways .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallization behavior of this compound?

  • Methodology : Analyze hydrogen-bonding networks using graph-set theory (e.g., Etter’s rules ). For example, O–H···O bonds between the nitro and acetate groups may form infinite chains (motif C(6) ), while weak C–H···O interactions contribute to layer stacking. Compare experimental data (e.g., from ORTEP ) with Mercury (CCDC) simulations .

Q. What experimental and computational strategies resolve contradictions in reported bioactivity data for 2-methyl-5-nitrophenyl derivatives?

  • Methodology :

  • Biological assays : Perform dose-response studies (e.g., IC₅₀ determination via GraphPad Prism ) using standardized cell lines to minimize variability.
  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate binding affinity (ΔG) with bioactivity trends .
  • Meta-analysis : Cross-reference data from PubChem, ChEMBL, and proprietary datasets to identify outliers caused by impurities or assay conditions .

Q. How can the nitro group’s electronic effects be exploited to design novel this compound derivatives with enhanced pharmacological properties?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with substituents at the 4-position (e.g., methoxy, chloro) and evaluate their lipophilicity (logP) and metabolic stability (microsomal assays).
  • Electron-density mapping : Use Hirshfeld surface analysis (CrystalExplorer) to quantify nitro group polarization and predict reactivity in nucleophilic aromatic substitution .

Q. What analytical techniques are most effective for detecting trace degradation products of this compound in environmental samples?

  • Methodology :

  • LC-MS/MS : Employ a C18 column with electrospray ionization (ESI+) and MRM transitions (e.g., m/z 210 → 152 for the parent ion).
  • NTA (Non-Targeted Analysis) : Use high-resolution mass spectrometry (HRMS) with Compound Discoverer software to identify unknown metabolites via fragmentation pattern matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.